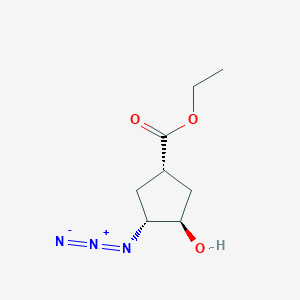
Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique azido and hydroxy functional groups attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Azidation: Introduction of the azido group is achieved through nucleophilic substitution reactions using sodium azide (NaN₃) under controlled conditions.
Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Hydrogen gas (H₂) with a palladium catalyst or LiAlH₄.
Substitution: Sodium azide (NaN₃) for azidation, and various nucleophiles for further substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of biochemical pathways and enzyme mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
- Ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (azido vs. amino or tert-butoxycarbonylamino) leads to variations in reactivity and applications.
- Reactivity: The azido group in Ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate provides unique reactivity, particularly in click chemistry, which is not observed in its amino or tert-butoxycarbonylamino counterparts.
- Applications: While all these compounds are valuable in organic synthesis, the specific functional groups dictate their use in different types of chemical reactions and applications.
This compound stands out due to its unique azido functionality, making it a versatile compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl (1S,3R,4R)-3-azido-4-hydroxycyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-8(13)5-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEUDHJUJYMMFI-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]([C@@H](C1)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-chloro-2-nitrobenzenesulfonyl)piperazine](/img/structure/B2721293.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2721297.png)
![3-(3-fluorophenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2721299.png)
![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)
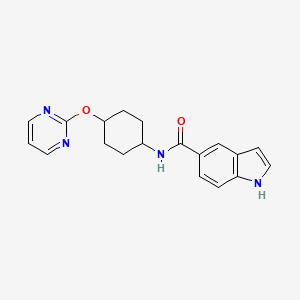
![2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2721304.png)


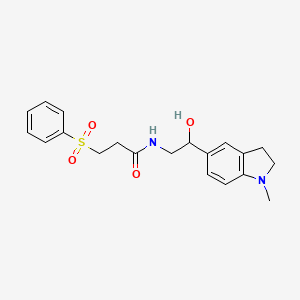
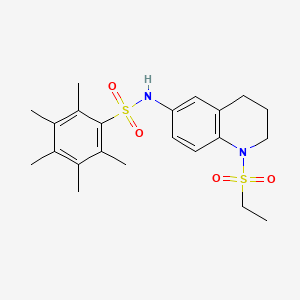
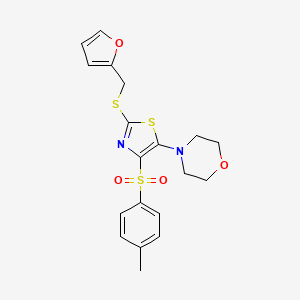
![2,6-Dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2721313.png)
